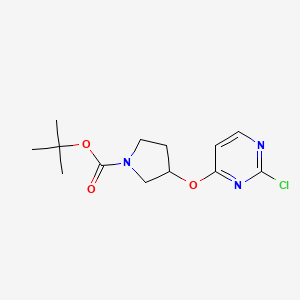
1-(Methylthio)but-1-yn-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylthio)but-1-yn-4-ol is an organic compound with the molecular formula C5H8OS It is characterized by the presence of a methylthio group (-SCH3) attached to a butynol backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(Methylthio)but-1-yn-4-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentyn-2-ol with sodium methylthiolate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(Methylthio)but-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Tosylates, chlorides
科学的研究の応用
1-(Methylthio)but-1-yn-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Methylthio)but-1-yn-4-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methylthio group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
1-(Methylthio)but-1-yn-4-ol can be compared with similar compounds such as:
4-Pentyn-1-ol: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-(Methylthio)but-2-yn-1-ol: Has a different position of the triple bond, affecting its reactivity and applications.
1-(Methylthio)but-1-en-4-ol: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
特性
分子式 |
C5H8OS |
|---|---|
分子量 |
116.18 g/mol |
IUPAC名 |
4-methylsulfanylbut-3-yn-1-ol |
InChI |
InChI=1S/C5H8OS/c1-7-5-3-2-4-6/h6H,2,4H2,1H3 |
InChIキー |
YYYVYWHVUASADJ-UHFFFAOYSA-N |
正規SMILES |
CSC#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
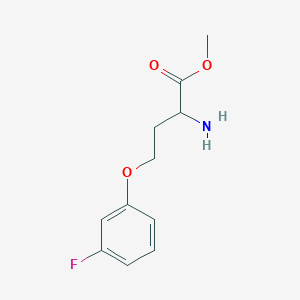
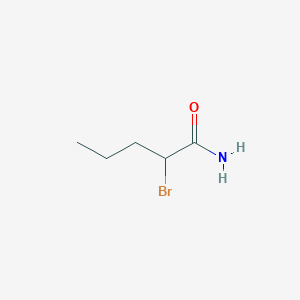
![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
![4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13500875.png)
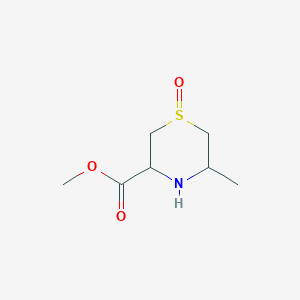
![tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B13500889.png)
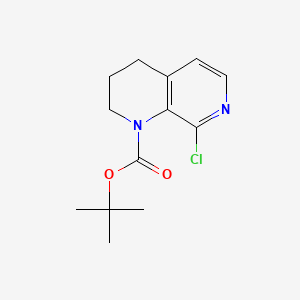
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)
![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
